molecular formula C12H14N2O2 B13067807 2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid

2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid

Cat. No.: B13067807
M. Wt: 218.25 g/mol
InChI Key: KJURIPPINGWVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid typically involves the Fischer indole synthesis. This method uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring. For instance, the reaction of phenylhydrazine hydrochloride with an appropriate ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum yield of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications.

Scientific Research Applications

2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it can bind to serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-amino-3-(1-methylindol-7-yl)propanoic acid

InChI

InChI=1S/C12H14N2O2/c1-14-6-5-8-3-2-4-9(11(8)14)7-10(13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16)

InChI Key

KJURIPPINGWVOI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.